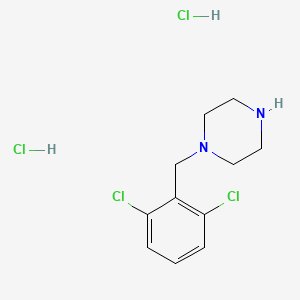
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- is a complex organic compound known for its unique structural properties It belongs to the fluorene family, characterized by a fused ring system that includes a central five-membered ring flanked by two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The 9-position of fluorene is alkylated with decyl bromide to introduce the didecyl groups.
Amination: Finally, the amine groups are reacted with phenyl lithium to introduce the tetraphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Dibutyl-9H-fluorene-2,7-diamine
- 9,9-Dioctyl-9H-fluorene-2,7-diamine
- N,N,N’,N’-Tetraphenyl-9H-fluorene-2,7-diamine
Uniqueness
Compared to similar compounds, 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- stands out due to its didecyl and tetraphenyl substitutions, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in advanced material science and electronic applications.
Eigenschaften
CAS-Nummer |
289892-10-0 |
|---|---|
Molekularformel |
C57H68N2 |
Molekulargewicht |
781.2 g/mol |
IUPAC-Name |
9,9-didecyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C57H68N2/c1-3-5-7-9-11-13-15-29-43-57(44-30-16-14-12-10-8-6-4-2)55-45-51(58(47-31-21-17-22-32-47)48-33-23-18-24-34-48)39-41-53(55)54-42-40-52(46-56(54)57)59(49-35-25-19-26-36-49)50-37-27-20-28-38-50/h17-28,31-42,45-46H,3-16,29-30,43-44H2,1-2H3 |
InChI-Schlüssel |
FWZUBUKIHYRGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


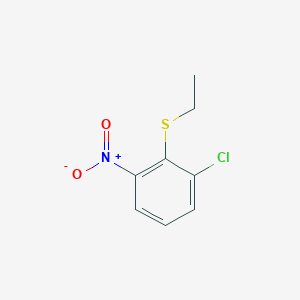
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
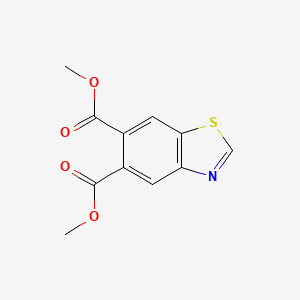
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)

![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)

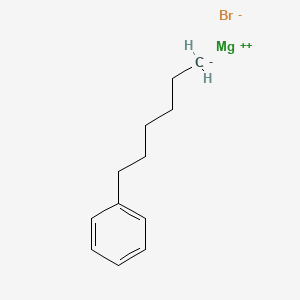
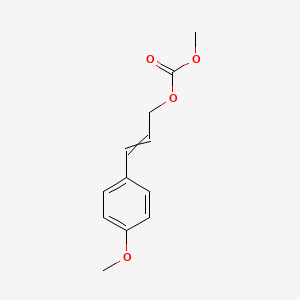
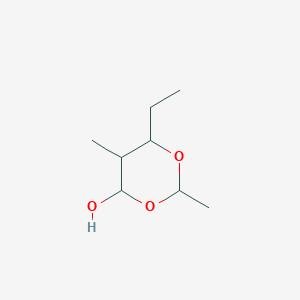
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
